![molecular formula C19H14O2 B14654921 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 52600-63-2](/img/structure/B14654921.png)
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. It is known for its photochromic properties, which means it can change color when exposed to light. This property makes it useful in various applications, including ophthalmic lenses and other optical devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.
化学反应分析
Types of Reactions
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted naphthopyrans with different functional groups.
科学研究应用
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of photochromic materials for optical devices and smart windows.
作用机制
The mechanism of action of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is primarily based on its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to the formation of a colored isomer. This process involves the breaking and forming of chemical bonds within the molecule, resulting in a change in its electronic structure. The molecular targets and pathways involved in this process are related to the absorption and emission of light, making it useful in optical applications.
相似化合物的比较
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other similar compounds, such as:
3H-Naphtho[2,1-b]pyrans: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.
Dihydropyrans: These compounds have a similar pyran ring but lack the fused naphthalene ring, resulting in different chemical and physical properties.
Quinones: Oxidized derivatives of naphthopyrans that exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of photochromic properties and structural features, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
52600-63-2 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-11,16H,12H2 |
InChI 键 |
PRNPPIYDHLGBEE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



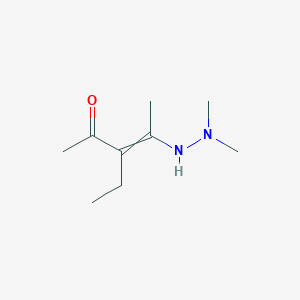

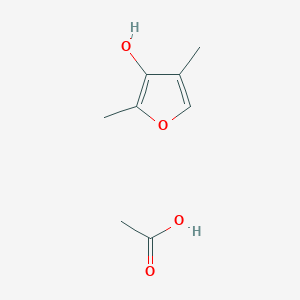
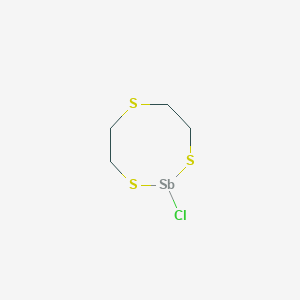
![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)

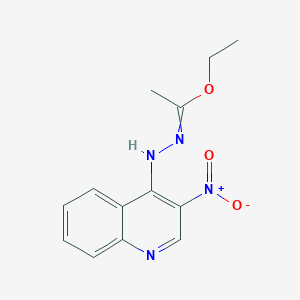


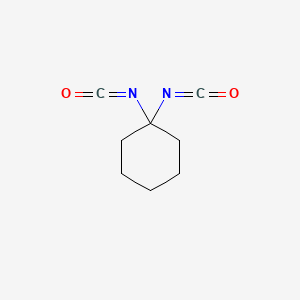
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

